

Physical and chemical properties of Enalapril Diketopiperazine

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Compound of Interest

Compound Name: *Enalapril Diketopiperazine*

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Enalapril Diketopiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril Diketopiperazine (DKP), with the IUPAC name ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate, is a prominent impurity and a major degradation product of Enalapril Maleate, an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. The formation of this cyclic impurity, primarily through an intramolecular cyclization reaction, is a critical parameter in the stability assessment and quality control of enalapril maleate drug products. This technical guide provides an in-depth overview of the physical and chemical properties of **Enalapril Diketopiperazine**, along with detailed experimental protocols for its characterization and analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Enalapril Diketopiperazine** is presented below. These properties are essential for its identification, purification, and for understanding its behavior in pharmaceutical formulations.

General Properties

Property	Value	Source
Chemical Formula	$C_{20}H_{26}N_2O_4$	[1] [2]
Molecular Weight	358.43 g/mol	[1] [2]
CAS Number	115729-52-7	[1]
Appearance	Solid	[3]

Physicochemical Data

Property	Value	Method	Source
Melting Point	93-94 °C	Capillary Method	[3]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	Shake Flask Method	[3]
pKa (Predicted)	-1.07 ± 0.40	Computational Prediction	[3]
LogP (Predicted)	1.16990	Computational Prediction	[4]

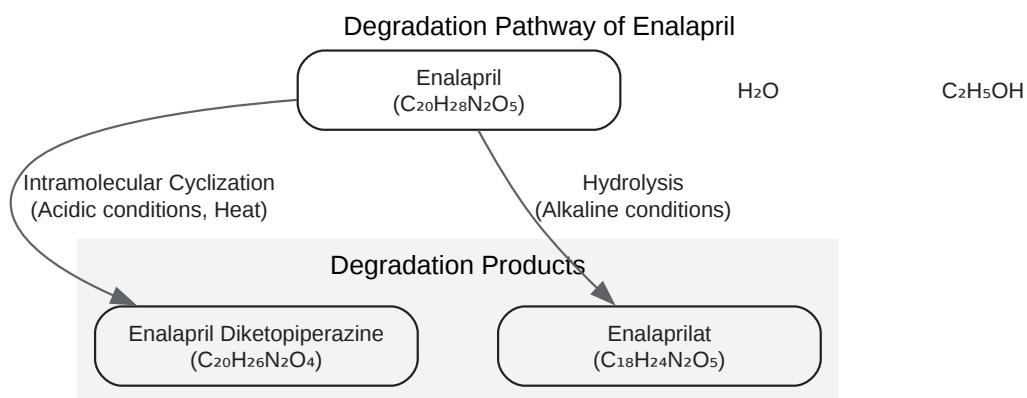
Stability and Degradation

Enalapril Diketopiperazine is primarily formed from the degradation of enalapril. This process is significantly influenced by environmental factors such as pH, temperature, and humidity.

- Formation: The conversion of enalapril to its diketopiperazine derivative is a result of an intramolecular cyclization reaction.[\[5\]](#) This degradation pathway is particularly prevalent in the solid state and in acidic solutions ($pH < 5$).[\[5\]](#)
- Influencing Factors: The rate of DKP formation is accelerated by acidic conditions and elevated temperatures.[\[5\]](#)[\[6\]](#) The presence of certain excipients in pharmaceutical formulations can also promote the degradation of enalapril to DKP. Conversely, the formation of DKP can be inhibited by controlling the microenvironmental pH, for instance, through the

addition of suitable organic acids. In alkaline conditions, the hydrolysis of enalapril to enalaprilat is the more dominant degradation pathway.[6]

The degradation pathway of Enalapril to **Enalapril Diketopiperazine** is illustrated in the diagram below.



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Degradation Pathway of Enalapril

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of **Enalapril Diketopiperazine** are provided below. These protocols are based on standard pharmacopeial methods and published analytical procedures.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in USP General Chapter <741> Melting Range or Temperature.[4][7]

Apparatus:

- Melting point apparatus with a heating block and a temperature probe.
- Glass capillary tubes (closed at one end).
- Sample pulverizer (e.g., mortar and pestle).

Procedure:

- Sample Preparation: Ensure the **Enalapril Diketopiperazine** sample is dry and finely powdered. If necessary, dry the sample in a desiccator over a suitable drying agent.
- Capillary Loading: Introduce the powdered sample into a glass capillary tube, tapping gently to pack the sample to a height of 2-4 mm.
- Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
- Heating: Heat the block at a rapid rate to a temperature approximately 10°C below the expected melting point.
- Determination: Decrease the heating rate to 1-2°C per minute.
- Observation: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the sample is completely liquefied (completion of melting). The range between these two temperatures is the melting range.

Solubility Determination (Shake Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals.

Apparatus:

- Mechanical shaker or magnetic stirrer.
- Constant temperature water bath or incubator.
- Centrifuge.
- Analytical balance.

- Volumetric flasks and pipettes.
- Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).
- A validated analytical method for the quantification of **Enalapril Diketopiperazine** (e.g., HPLC-UV).

Procedure:

- Preparation of Saturated Solution: Add an excess amount of **Enalapril Diketopiperazine** to a known volume of the solvent (e.g., water, chloroform, ethyl acetate) in a glass flask.
- Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time required to reach equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle. If necessary, centrifuge the sample at a suitable speed to facilitate the separation of the solid and liquid phases.
- Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid particles.
- Quantification: Dilute the filtered solution as necessary and determine the concentration of **Enalapril Diketopiperazine** using a validated analytical method, such as HPLC-UV.
- Calculation: The solubility is expressed as the concentration of the saturated solution in units such as mg/mL or g/L.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purity Determination

This protocol provides a general framework for the HPLC analysis of **Enalapril Diketopiperazine**, based on published methods for enalapril and its impurities.

Instrumentation:

- HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Data acquisition and processing software.

Reagents:

- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Phosphate buffer (e.g., potassium dihydrogen phosphate), pH adjusted to 2.5 with phosphoric acid.
- Water (HPLC grade).
- **Enalapril Diketopiperazine** reference standard.

Chromatographic Conditions:

- Mobile Phase: A mixture of phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 70:30 v/v). The exact composition may need to be optimized.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 215 nm.
- Injection Volume: 20 µL.

Procedure:

- Standard Solution Preparation: Accurately weigh and dissolve a known amount of **Enalapril Diketopiperazine** reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

- Sample Solution Preparation: Dissolve a known amount of the test sample containing **Enalapril Diketopiperazine** in the mobile phase.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Identify the peak corresponding to **Enalapril Diketopiperazine** based on its retention time compared to the reference standard. The concentration and purity can be calculated based on the peak area.

Synthesis and Formation

Enalapril Diketopiperazine is not typically synthesized as a primary pharmaceutical ingredient but is formed as a degradation product of enalapril. For research and analytical purposes, it can be generated through forced degradation of enalapril maleate.

Forced Degradation Protocol to Generate Enalapril Diketopiperazine

This protocol is designed to intentionally degrade enalapril maleate to produce **Enalapril Diketopiperazine** for use as a reference standard or for further study.

Materials:

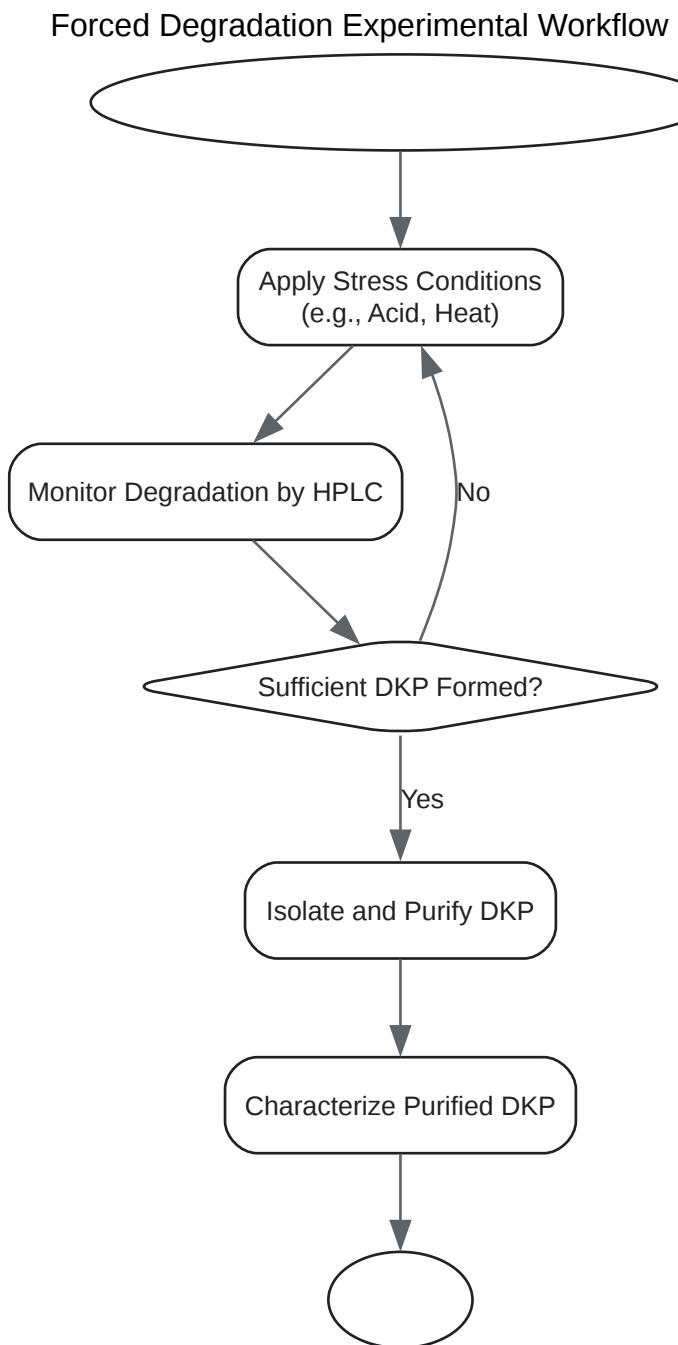
- Enalapril Maleate.
- Hydrochloric acid (HCl), 0.1 N.
- Water bath or oven.
- pH meter.
- HPLC system for monitoring the degradation.

Procedure:

- Acidic Degradation: Dissolve Enalapril Maleate in 0.1 N HCl to a known concentration.

- Heating: Heat the solution in a water bath or oven at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., several hours to days).
- Monitoring: Periodically withdraw samples, neutralize them if necessary, and analyze by HPLC to monitor the formation of **Enalapril Diketopiperazine** and the disappearance of enalapril.
- Isolation (Optional): Once a significant amount of the diketopiperazine has formed, the product can be isolated and purified using techniques such as preparative chromatography.

The following workflow illustrates the process of conducting a forced degradation study.

[Click to download full resolution via product page](#)[Forced Degradation Workflow](#)

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **Enalapril Diketopiperazine**, a critical impurity in enalapril maleate formulations.

Understanding these properties and having access to robust analytical and experimental protocols are essential for ensuring the quality, stability, and safety of enalapril-containing drug products. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with enalapril and related compounds.

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